2-Cyano-5-methoxybenzoyl chloride

説明

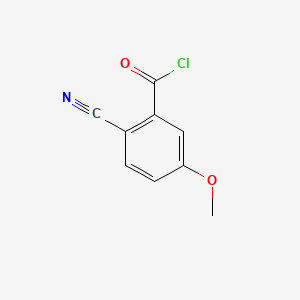

2-Cyano-5-methoxybenzoyl chloride (IUPAC: this compound) is an aromatic acyl chloride derivative with the molecular formula C₉H₆ClNO₂. Its structure consists of a benzoyl chloride backbone substituted with a cyano (-CN) group at the ortho position (C-2) and a methoxy (-OCH₃) group at the para position relative to the cyano group (C-5). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions, while the methoxy group may modulate solubility and steric effects .

特性

CAS番号 |

179028-66-1 |

|---|---|

分子式 |

C9H6ClNO2 |

分子量 |

195.602 |

IUPAC名 |

2-cyano-5-methoxybenzoyl chloride |

InChI |

InChI=1S/C9H6ClNO2/c1-13-7-3-2-6(5-11)8(4-7)9(10)12/h2-4H,1H3 |

InChIキー |

LDCHMAIPNPULIM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C#N)C(=O)Cl |

同義語 |

Benzoyl chloride, 2-cyano-5-methoxy- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Key Findings:

Reactivity: The cyano group at the ortho position (C-2) in this compound significantly increases the electrophilicity of the carbonyl carbon compared to chloro or methoxy substituents. This makes it more reactive toward nucleophiles like amines or alcohols .

Stability : Electron-withdrawing groups (e.g., -CN) generally stabilize benzoyl chlorides against hydrolysis by reducing electron density at the carbonyl. However, the para-methoxy group (electron-donating) may counteract this stabilization, leading to moderate moisture sensitivity .

Solubility: Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas cyano groups enhance compatibility with halogenated solvents (e.g., dichloromethane).

Q & A

Basic: What synthetic methods are recommended for preparing 2-cyano-5-methoxybenzoyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves converting a benzoic acid derivative to the corresponding acyl chloride. For this compound, start with 5-methoxy-2-cyanobenzoic acid and react it with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:

- Reagent Selection: SOCl₂ is preferred due to its volatility, facilitating easier removal of byproducts (SO₂, HCl) .

- Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride (~1800 cm⁻¹).

- Purification: Distill under reduced pressure or recrystallize in inert solvents (e.g., dry hexane).

Reference analogous protocols for fluorobenzoyl chlorides, where reaction temperatures of 60–80°C and 12–24 hours are typical .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Validate the C≡N stretch (~2240 cm⁻¹) and C=O stretch of the acyl chloride (~1800 cm⁻¹) .

- Mass Spectrometry: Use EI-MS to observe the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of Cl or CO) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Keep in airtight, moisture-resistant containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

- Handling Precautions: Use anhydrous solvents (e.g., dry DCM) and conduct reactions in a glovebox or under nitrogen flow. Avoid exposure to humidity, which degrades the acyl chloride to the carboxylic acid .

Advanced: How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

The cyano group (-CN) at the ortho position enhances electrophilicity of the carbonyl carbon by withdrawing electron density via resonance. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also increase sensitivity to hydrolysis.

- Kinetic Studies: Compare reaction rates with analogs lacking the cyano group (e.g., 5-methoxybenzoyl chloride) using UV-Vis or HPLC to quantify substrate depletion .

- Computational Modeling: Apply DFT calculations to assess charge distribution and transition-state stabilization .

Advanced: What strategies mitigate byproduct formation during amide synthesis using this compound?

Methodological Answer:

Common byproducts include carboxylic acids (from hydrolysis) or over-alkylated amines. Mitigation involves:

- Controlled Stoichiometry: Use a 1:1.2 molar ratio of acyl chloride to amine to minimize excess reagent.

- Low-Temperature Reactions: Conduct reactions at 0–5°C to suppress side reactions (e.g., Schlenk line techniques) .

- Additives: Include bases (e.g., Et₃N) to scavenge HCl and shift equilibrium toward amide formation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, sealed goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water to prevent exothermic hydrolysis .

- First Aid: For skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How can regioselectivity be controlled in Friedel-Crafts acylation using this compound?

Methodological Answer:

The methoxy group directs electrophilic substitution to the para position, while the cyano group deactivates the ring.

- Solvent Effects: Use polar aprotic solvents (e.g., nitrobenzene) to stabilize intermediates and enhance para-selectivity .

- Catalyst Optimization: Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to modulate reactivity and selectivity .

- Substrate Screening: Compare yields with electron-rich arenes (e.g., anisole) vs. electron-poor systems .

Basic: What spectroscopic benchmarks distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR: The methoxy group appears as a singlet, while the cyano group causes splitting in adjacent aromatic protons (e.g., doublet of doublets for H-3 and H-4) .

- IR: Unique combination of nitrile (~2240 cm⁻¹) and methoxy (~1250 cm⁻¹) stretches .

- MS: Molecular ion at m/z 195.5 (C₉H₆ClNO₂) with characteristic Cl isotope patterns .

Advanced: What mechanistic insights explain the hydrolysis kinetics of this compound?

Methodological Answer:

Hydrolysis proceeds via a two-step nucleophilic acyl substitution:

Rate-Determining Step: Nucleophilic attack by water at the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: Release of HCl and formation of the carboxylic acid.

- Kinetic Analysis: Use pH-stat titration to measure rate constants under varying pH and temperatures .

- Isotopic Labeling: Substitute H₂O with D₂O to study kinetic isotope effects .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Orbital Analysis: Calculate LUMO (acyl chloride) and HOMO (nucleophile) energies to predict reactivity trends using Gaussian or ORCA .

- Transition-State Modeling: Identify steric and electronic barriers in reactions (e.g., amidation vs. esterification) .

- Solvent Effects: Apply COSMO-RS models to simulate solvent interactions and optimize reaction media .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Distillation: Use fractional distillation under reduced pressure (bp ~120–140°C at 10 mmHg) .

- Recrystallization: Employ mixed solvents (e.g., hexane/ethyl acetate) at low temperatures to remove unreacted acid or SOCl₂ .

- Chromatography: Perform flash chromatography with silica gel and non-polar eluents (e.g., hexane:DCM) .

Advanced: What role do substituent effects play in the thermal stability of this compound?

Methodological Answer:

The electron-withdrawing cyano group reduces thermal stability compared to alkyl-substituted benzoyl chlorides.

- TGA/DSC Analysis: Measure decomposition onset temperatures under nitrogen .

- Accelerated Aging Studies: Store samples at 40–60°C and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。